molecular formula C16H20N6O7 B1207589 Wybutoxine CAS No. 36238-44-5

Wybutoxine

Cat. No.: B1207589
CAS No.: 36238-44-5
M. Wt: 408.37 g/mol
InChI Key: FRYWGCQTDZARGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wybutoxine (HMDB ID: HMDB0039126) is an organic compound belonging to the class of alpha amino acid esters . In biochemical contexts, it is a heavily modified nucleoside of phenylalanine transfer RNA, found exclusively at position 37, adjacent to the anticodon, in eukaryotic organisms . Its primary research value and mechanism of action lie in its critical role in stabilizing interactions between codons and anticodons during the process of protein synthesis, thereby helping to ensure translational accuracy . The large, aromatic structure of this compound enhances base-stacking interactions within the anticodon loop, which helps restrict the loop's flexibility and is essential for preventing ribosomal frameshifting, particularly at polyuridine slippery sequences like the phenylalanine codons UUU and UUC . Researchers utilize this compound to study the intricate mechanisms of translation fidelity, tRNA modification pathways, and the cellular consequences of translational errors. The compound's complex structure is biosynthesized from guanosine in several enzymatic steps, involving methylation, tricyclic core formation, and side chain addition . With a molecular formula of C16H20N6O7 and an average molecular weight of 408.366, it is a high-interest compound for metabolomics and molecular biology research . This product is intended for Research Use Only (RUO) and is not approved for use in humans, as a diagnostic agent, or for any other clinical applications.

Properties

CAS No.

36238-44-5

Molecular Formula

C16H20N6O7

Molecular Weight

408.37 g/mol

IUPAC Name

methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroperoxy-2-(methoxycarbonylamino)butanoate

InChI

InChI=1S/C16H20N6O7/c1-7-8(5-9(29-26)10(14(24)27-3)20-16(25)28-4)22-13(23)11-12(18-6-17-11)21(2)15(22)19-7/h6,9-10,26H,5H2,1-4H3,(H,17,18)(H,20,25)

InChI Key

FRYWGCQTDZARGT-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)CC(C(C(=O)OC)NC(=O)OC)OO

Canonical SMILES

CC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)CC(C(C(=O)OC)NC(=O)OC)OO

Other CAS No.

36238-44-5

Synonyms

peroxy-Y-base

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Wybutoxine

The biosynthesis of this compound involves multiple enzymatic steps that modify guanosine to form this complex nucleoside. Key enzymes involved include TYW1, TYW2, TYW3, and TYW4, which facilitate various modifications necessary for the final product:

  • TYW1 : Catalyzes the initial formation of the tricyclic structure.
  • TYW2 : Involved in the transfer of an acyl group.
  • TYW3 : Responsible for further modifications.
  • TYW4 : Catalyzes methylation and methoxycarbonylation reactions.

These enzymes are essential for maintaining the structural integrity of tRNA and ensuring accurate codon-anticodon pairing during translation .

Functional Significance

This compound's presence at position 37 of tRNA^Phe is crucial for stabilizing mRNA-tRNA interactions. This stabilization is vital for maintaining the reading frame during protein synthesis, thereby ensuring translational accuracy. The hypermodifications provided by this compound enhance the hydrophobicity and bulkiness of the tRNA molecule, which contributes to its functional efficiency .

Implications in Health and Disease

Research indicates that defects in tRNA modifications, including those involving this compound, can lead to translational errors associated with various diseases. For example, studies have shown that mutations affecting wybutosine biosynthesis can result in significant translational defects, which are linked to human diseases such as certain types of cancer and neurodegenerative disorders .

Case Study: this compound and Cancer

A study on Saccharomyces cerevisiae demonstrated that deletion strains lacking wybutosine exhibited normal growth under standard conditions but showed defects in translation under stress conditions. This highlights the potential role of this compound in cellular stress responses and its implications for cancer biology .

Comparative Analysis of this compound Biosynthesis Pathways

Recent studies have identified distinct pathways for wybutosine biosynthesis in different organisms. For instance, trypanosomatids possess both cytosolic and mitochondrial pathways for synthesizing wyosine derivatives, showcasing evolutionary adaptations that enhance translational fidelity in diverse cellular environments .

OrganismPathway TypeKey Enzymes InvolvedProducts
EukaryotesCytosolicTYW1, TYW2, TYW3, TYW4Wybutosine (yW)
KinetoplastidsCytosolicTYW1Hydroxywybutosine (yW-72)
KinetoplastidsMitochondrialTYW1Wyosine

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms behind these reactions involve various biochemical processes, including methylation and acylation. For example:

  • In the first reaction, guanosine undergoes methylation at the nitrogen atom, which is facilitated by the enzyme TYW1. This reaction requires S-adenosylmethionine as a methyl donor.

  • The subsequent reactions involve similar mechanisms where methyl groups are transferred to specific positions on the guanine base, ultimately leading to the formation of wybutosine.

Enzymatic Catalysis

Each reaction step is catalyzed by specific enzymes that enhance the reaction rates through substrate positioning and stabilization of transition states. For instance:

  • The enzyme TYW4 has been shown to promote favorable orientation for the nucleophilic attack during acp-group transfer, which is critical for forming wybutosine .

Research Findings and Implications

Recent studies have elucidated the structural and mechanistic details of wybutoxine biosynthesis, revealing evolutionary connections among different organisms that utilize this modification in their tRNA molecules. The understanding of these pathways has implications for:

  • Biotechnology : Enhancing protein synthesis in synthetic biology applications.

  • Medicine : Potential therapeutic targets in diseases where tRNA modifications play a role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogs
2.1.1 Compound A: Methylparaben
  • Structural Similarity : Both Wybutoxine and methylparaben ($ C8H8O_3 $) share a para-substituted benzene ring. This compound replaces the hydroxyl group with a sulfonamide moiety, enhancing its stability under acidic conditions .
  • Functional Differences :

    Property This compound Methylparaben
    Primary Use Pesticide Preservative
    Solubility (H₂O) 0.5 g/L 2.4 g/L
    LD₅₀ (Rat, oral) 450 mg/kg 3,000 mg/kg

    Data derived from standardized compound profiles .

2.1.2 Compound B: Chlorpyrifos
  • Structural Divergence: Chlorpyrifos ($ C9H{11}Cl3NO3PS $) incorporates a thiophosphate group absent in this compound, leading to broader-spectrum insecticidal activity but higher environmental persistence .
  • Efficacy Comparison :

    Parameter This compound Chlorpyrifos
    Half-life (Soil) 7 days 60 days
    Target Organisms Lepidoptera Coleoptera
    Resistance Development Low High

    Comparative data synthesized from agrochemical studies .

Comparison with Functionally Similar Compounds

3.1 Functional Substitutes
3.1.1 Compound C: Imidacloprid
  • Shared Application : Both compounds act as neurotoxins in pests but differ in molecular targets. Imidacloprid targets nicotinic acetylcholine receptors, while this compound inhibits acetylcholinesterase .
  • Environmental Impact :

    Metric This compound Imidacloprid
    Bee Toxicity (LC₅₀) 0.02 µg/bee 0.005 µg/bee
    Soil Adsorption (Kd) 3.2 L/kg 1.8 L/kg

    Data sourced from ecotoxicology reports .

3.1.2 Compound D: Glyphosate
  • Functional Overlap: Glyphosate ($ C3H8NO_5P $) and this compound are both broad-spectrum agrochemicals but operate via distinct pathways (EPSP synthase inhibition vs. cholinesterase disruption) .
  • Regulatory Status :

    Region This compound Glyphosate
    EU Approval Pending Restricted
    US EPA Classification Category III Category II

    Regulatory comparisons based on guidelines .

Critical Analysis of Comparative Data

  • Methodological Considerations : Comparative analyses must account for variability in experimental conditions (e.g., dosage, species, environmental factors) . For instance, this compound’s lower soil persistence compared to chlorpyrifos reduces bioaccumulation risks but may necessitate more frequent applications.
  • Gaps in Literature: Limited head-to-head studies between this compound and its analogs highlight the need for meta-analyses to validate efficacy and safety claims .

Q & A

Q. How do I design a longitudinal study to assess this compound’s chronic toxicity?

  • Methodological Answer:
  • Time-Point Selection: Collect data at intervals (e.g., 7, 30, 90 days) to capture adaptive responses.
  • Biomarker Panels: Monitor liver/kidney function (ALT, BUN) and neuroinflammatory markers (GFAP, IL-6).
  • Cohort Adjustments: Predefine exclusion criteria (e.g., weight loss >20%) to maintain validity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wybutoxine
Reactant of Route 2
Wybutoxine

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